1-Benzyl-1,4-diazepan-5-one hydrochloride synthesis and characterization
1-Benzyl-1,4-diazepan-5-one hydrochloride synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-1,4-diazepan-5-one Hydrochloride
Abstract
1-Benzyl-1,4-diazepan-5-one is a pivotal intermediate in medicinal chemistry, belonging to the diazepane class of seven-membered heterocyclic compounds. These structures are integral to the development of various therapeutic agents.[1][2] Notably, this specific diazepane serves as a precursor for molecules investigated as inhibitors of human nitric oxide synthesis.[2][3] The conversion to its hydrochloride salt is a standard practice in drug development, enhancing the compound's stability, crystallinity, and aqueous solubility, which are critical for handling and formulation. This guide provides a comprehensive, field-proven methodology for the synthesis of 1-Benzyl-1,4-diazepan-5-one via a Schmidt rearrangement, its subsequent conversion to the hydrochloride salt, and a detailed protocol for its structural and analytical characterization. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical causality and practical, step-by-step instructions.
Rationale and Synthetic Strategy
The synthesis of the 1,4-diazepan-5-one core from a piperidine precursor represents an elegant and efficient ring-expansion strategy. Among the available methods for such transformations, the Schmidt rearrangement stands out for its directness and reliability in converting cyclic ketones into lactams.
The Schmidt Rearrangement: A Mechanistic Overview
The chosen synthetic route employs the acid-catalyzed reaction of 1-benzyl-piperidin-4-one with hydrazoic acid (HN₃), generated in situ from sodium azide (NaN₃) and a strong acid like sulfuric acid (H₂SO₄).[2][4]
The causality behind this choice is multi-faceted:
-
Efficiency: It is a one-pot reaction that directly achieves the desired ring expansion and incorporation of a nitrogen atom.
-
Precursor Availability: The starting material, 1-benzyl-piperidin-4-one, is commercially available and readily accessible.
-
Predictability: The migratory aptitude in the Schmidt rearrangement of unsymmetrical ketones is well-understood. For 1-benzyl-piperidin-4-one, migration of the more substituted alpha-carbon (the one bearing the benzylamino group) leads to the desired 1,4-diazepan-5-one structure.
The reaction proceeds through the formation of an azidohydrin intermediate, which, upon dehydration, undergoes a concerted rearrangement with the extrusion of dinitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction to completion.
Synthetic Pathway Visualization
The overall transformation from the starting piperidone to the final hydrochloride salt is depicted below.
Caption: Synthetic workflow for 1-Benzyl-1,4-diazepan-5-one Hydrochloride.
Experimental Protocols
Safety Precaution: The Schmidt reaction involves the use of sodium azide, which is highly toxic, and the in situ generation of hydrazoic acid, which is volatile and explosive. This procedure must be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. A blast shield is highly recommended.
Synthesis of 1-Benzyl-1,4-diazepan-5-one (Free Base)
This protocol is adapted from established literature procedures.[2][4]
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-benzyl-piperidin-4-one (18.9 g, 0.1 mol).
-
Solvent and Acid Addition: Add dichloromethane (80 mL) and cool the flask to 0°C (273 K) using an ice-water bath. Slowly add concentrated sulfuric acid (40 mL) while maintaining the internal temperature below 10°C.
-
Azide Addition (Critical Step): Cautiously and portion-wise, add sodium azide (32.5 g, 0.5 mol) over a period of 2-3 hours. Crucial: The rate of addition must be controlled to keep the internal temperature at approximately 5°C (278 K). Vigorous gas evolution (N₂) will be observed.
-
Reaction Completion: After the addition is complete, stir the resulting mixture for an additional 1 hour at 5°C.
-
Workup: Carefully quench the reaction by pouring the mixture onto crushed ice (approx. 1 kg). The solution is then basified to a pH of ~11 by the slow addition of concentrated ammonium hydroxide solution (e.g., 15%).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude residue is purified by recrystallization from ethyl acetate to yield the title compound as a solid. A typical yield is around 65%.[2]
Preparation of 1-Benzyl-1,4-diazepan-5-one Hydrochloride
Methodology:
-
Dissolution: Dissolve the purified 1-Benzyl-1,4-diazepan-5-one (e.g., 10.0 g) in a minimal amount of a suitable solvent such as absolute ethanol or diethyl ether.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper) and precipitation is complete. Alternatively, dry HCl gas can be bubbled through the solution.
-
Isolation: The white precipitate of the hydrochloride salt is collected by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and then dry it under vacuum to yield the final 1-Benzyl-1,4-diazepan-5-one hydrochloride.
Characterization and Data Analysis
Comprehensive characterization is a self-validating system that confirms the identity, structure, and purity of the synthesized compound.
Characterization Workflow
Caption: Standard workflow for the analytical characterization of the target compound.
Expected Analytical Data
The following data are based on literature reports and spectroscopic principles for the free base, which will be largely similar for the hydrochloride salt with minor shifts, especially for protons near the nitrogen atoms.[4][5]
| Technique | Parameter | Expected Result/Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.20-7.40 ppm (m, 5H, Ar-H) ~6.1 ppm (br s, 1H, -NH-) ~3.60 ppm (s, 2H, Ar-CH₂-) ~3.20-3.35 ppm (m, 2H, diazepane ring) ~2.50-2.70 ppm (m, 6H, diazepane ring) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3305 cm⁻¹ (N-H stretch, amide) ~3030 cm⁻¹ (Ar C-H stretch) ~2950 cm⁻¹ (Aliphatic C-H stretch) ~1670 cm⁻¹ (C=O stretch, amide) |
| Mass Spectrometry | m/z (ESI+) | Expected [M+H]⁺ for C₁₂H₁₆N₂O: 205.13 |
| Melting Point | Range | A sharp, defined melting point indicates high purity. |
| X-ray Crystallography | Conformation | Confirms a chair-like conformation for the 7-membered ring and reveals intermolecular N-H···O hydrogen bonding in the solid state.[2] |
Interpretation of Spectroscopic Data
-
¹H NMR: The spectrum provides a clear fingerprint. The singlet around 3.60 ppm confirms the benzylic protons, while the multiplet in the aromatic region (7.2-7.4 ppm) integrating to 5 protons confirms the phenyl ring. The complex multiplets in the aliphatic region correspond to the non-equivalent protons of the diazepane ring. The broad singlet for the amide proton is characteristic and its chemical shift can be solvent-dependent.
-
IR Spectroscopy: The two most diagnostic peaks are the sharp, strong carbonyl (C=O) absorption around 1670 cm⁻¹ and the N-H stretching band around 3305 cm⁻¹. The presence of both is strong evidence for the formation of the lactam (amide) ring.[5]
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) should show a prominent peak at m/z corresponding to the protonated molecule of the free base ([M+H]⁺), confirming the molecular weight of 204.27 g/mol .[2]
Conclusion
This guide outlines a robust and reproducible method for the synthesis of 1-Benzyl-1,4-diazepan-5-one hydrochloride, a valuable building block for pharmaceutical research. The Schmidt rearrangement of 1-benzyl-piperidin-4-one provides an efficient pathway to the core diazepanone structure. The subsequent conversion to the hydrochloride salt enhances its utility for further applications. The detailed characterization protocols, including NMR, IR, and MS, provide a comprehensive framework for validating the structure and purity of the final product, ensuring the scientific integrity required for advanced drug development programs.
References
- Wlodarczyk, C., et al. (2006). Related literature on 1-substituted 1,4-diazepan-5-ones. Referenced in Acta Crystallographica Section E: Structure Reports Online, E64(3), o569.
-
Heravi, M. M., Zadsirjan, V., et al. (2007). Synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. Published in Molecular Diversity. Available at: [Link]
-
Hu, H., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, E64(3), o569. Available at: [Link]
- Gopalakrishnan, M., et al. (2007). Biological applications of 1-substituted 1,4-diazepan-5-ones. Referenced in Acta Crystallographica Section E: Structure Reports Online, E64(3), o569.
-
PubMed. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o569. Available at: [Link]
-
Wang, Z., et al. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Organic Letters, 22(7), 2569–2573. Available at: [Link]
-
Zhang, Y., et al. (2024). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 29(2), 2014. Available at: [Link]
Sources
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-1,4-diazepan-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
